PNU-74654

Beschreibung

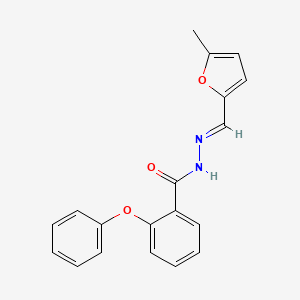

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[(5-methylfuran-2-yl)methylideneamino]-2-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c1-14-11-12-16(23-14)13-20-21-19(22)17-9-5-6-10-18(17)24-15-7-3-2-4-8-15/h2-13H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJEDWBQZCRESJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=NNC(=O)C2=CC=CC=C2OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113906-27-7 | |

| Record name | PNU-74654 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

PNU-74654: A Technical Guide to its Mechanism of Action in the Wnt Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of PNU-74654, a small molecule inhibitor of the Wnt/β-catenin signaling pathway. This document details the molecular interactions, cellular effects, and key experimental methodologies used to elucidate its function, serving as a valuable resource for researchers in oncology and drug discovery.

Core Mechanism of Action: Disrupting the β-catenin/TCF Interaction

This compound functions as a direct inhibitor of the canonical Wnt signaling pathway by physically binding to β-catenin and preventing its interaction with the T-cell factor/lymphoid enhancer-factor (TCF/LEF) family of transcription factors.[1][2] In a healthy state of the Wnt pathway, cytoplasmic β-catenin is phosphorylated by a destruction complex, leading to its degradation. However, when the pathway is activated, β-catenin accumulates, translocates to the nucleus, and binds to TCF/LEF transcription factors to initiate the transcription of target genes involved in cell proliferation and survival.[1]

This compound directly interferes with this crucial step. It binds to a "hot spot" on β-catenin, the same site that TCF proteins utilize for binding.[2] By competitively occupying this site, this compound effectively antagonizes the formation of the β-catenin/TCF4 complex, thereby inhibiting the transcription of Wnt target genes.[1][2] This mechanism has been demonstrated to reduce cell proliferation, induce apoptosis, and decrease the accumulation of nuclear β-catenin in various cancer cell lines.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Binding Affinity and Inhibitory Concentration

| Parameter | Value | Cell Line / Condition | Reference |

| Binding Affinity (Kd) | 450 nM | Cell-free assay | [4] |

| IC50 | 129.8 µM | NCI-H295 (adrenocortical carcinoma) | [5] |

| IC50 | 122 ± 0.4 µM | MCF-7 (breast cancer) |

Table 2: Effects on Cell Viability and Proliferation

| Cell Line | Cancer Type | This compound Concentration | Effect | Reference |

| BxPC-3 | Pancreatic Cancer | 50, 150 µM | Dose-dependent reduction in cell viability and proliferation | [3] |

| MiaPaCa-2 | Pancreatic Cancer | 50, 150 µM | Dose-dependent reduction in cell viability and proliferation | [3] |

| NCCIT | Testicular Cancer | 50, 200 µM | Dose-dependent decrease in cell viability | [1] |

| NTERA2 | Testicular Cancer | 50, 200 µM | Dose-dependent decrease in cell viability | [1] |

| NCI-H295 | Adrenocortical Carcinoma | 5, 10, 50, 100, 200 µM | Significant decrease in cell proliferation after 96h | [2] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Wnt signaling pathway, the mechanism of this compound, and a typical experimental workflow for its evaluation.

References

An In-depth Technical Guide to the Discovery and Synthesis of PNU-74654

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-74654 is a small molecule inhibitor that targets the Wnt/β-catenin signaling pathway, a critical cascade implicated in the progression of numerous cancers. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It includes detailed experimental protocols for its synthesis and key biological assays, a compilation of its quantitative biological data, and visualizations of its mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers in oncology, pharmacology, and medicinal chemistry who are interested in the development of Wnt pathway inhibitors.

Discovery and Mechanism of Action

This compound was identified through a combination of virtual and biophysical screening techniques aimed at discovering small molecules that could disrupt the protein-protein interaction between β-catenin and T-cell factor 4 (Tcf4).[1] This interaction is a crucial downstream step in the canonical Wnt signaling pathway. In many cancers, mutations in pathway components lead to the stabilization and nuclear accumulation of β-catenin, which then acts as a coactivator for Tcf/LEF transcription factors, driving the expression of oncogenes like c-myc and cyclin D1.[1]

This compound functions by binding directly to β-catenin with a dissociation constant (KD) of 450 nM, thereby competitively inhibiting its interaction with Tcf4.[2][3][4] This disruption prevents the formation of the active transcriptional complex, leading to the downregulation of Wnt target genes and subsequent anti-proliferative and pro-apoptotic effects in cancer cells with aberrant Wnt signaling.

Synthesis of this compound

The chemical name for this compound is 2-Phenoxybenzoic acid-[(5-methyl-2-furanyl)methylene]hydrazide. Its synthesis can be achieved through a two-step process involving the formation of a hydrazide followed by a condensation reaction to form the final hydrazone product.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Phenoxybenzoyl Hydrazide

-

To a solution of 2-phenoxybenzoic acid (1 equivalent) in a suitable solvent such as methanol or ethanol, add thionyl chloride (1.2 equivalents) dropwise at 0°C.

-

Allow the reaction mixture to stir at room temperature for 2-3 hours to form the corresponding acyl chloride. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

In a separate flask, dissolve hydrazine hydrate (2 equivalents) in the same solvent.

-

Slowly add the acyl chloride solution to the hydrazine solution at 0°C with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Remove the solvent under reduced pressure.

-

Add water to the residue, and collect the resulting precipitate by filtration.

-

Wash the solid with cold water and dry under vacuum to yield 2-phenoxybenzoyl hydrazide.

Step 2: Synthesis of 2-Phenoxybenzoic acid-[(5-methyl-2-furanyl)methylene]hydrazide (this compound)

-

Dissolve 2-phenoxybenzoyl hydrazide (1 equivalent) in ethanol.

-

Add 5-methyl-2-furaldehyde (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the precipitate with cold ethanol and dry under vacuum to yield this compound.

Biological Activity and Quantitative Data

The biological activity of this compound has been evaluated in various cancer cell lines, demonstrating its potential as an anti-cancer agent.

| Parameter | Cell Line | Value | Reference |

| Binding Affinity (KD) | - | 450 nM | [2][3][4] |

| IC50 (Cell Viability) | NCI-H295 | 129.8 µM | [2] |

| MCF-7 | 122 ± 0.4 µM | [3] |

| Cell Line | Treatment | % of Cells in G1 Phase | % of Cells in Sub-G1 Phase (Apoptosis) | Reference |

| BxPC-3 | Control | - | 3.2 ± 0.8 | [5] |

| 50 µM this compound | Increased by 14.4% | 2.9 ± 0.9 | [5] | |

| 150 µM this compound | - | 1.6 ± 0.5 | [5] | |

| MiaPaCa-2 | Control | - | 5.6 ± 0.4 | [5] |

| 50 µM this compound | - | 5.8 ± 0.5 | [5] | |

| 150 µM this compound | - | 8.0 ± 0.4 | [5] | |

| HepG2 | Control | - | 0.3 ± 0.5 | [6] |

| 150 µM this compound (72h) | - | 5.2 ± 0.6 | [6] | |

| Huh7 | Control | - | 0.6 ± 0.4 | [6] |

| 150 µM this compound (72h) | - | 4.4 ± 1.1 | [6] | |

| NCCIT | Control | - | 4.91 ± 0.60 | [2] |

| 50 µM this compound | - | 10.92 ± 2.66 | [2] | |

| 200 µM this compound | - | 50.13 ± 7.01 | [2] |

Key Experimental Protocols

Cell Viability (MTT) Assay

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM) for the desired time period (e.g., 24, 48, 72, or 96 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis

-

Seed cells in 6-well plates and treat with this compound as described above.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution by flow cytometry.

Western Blotting

-

Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, c-myc, cyclin D1, cleaved caspase-3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

β-catenin/Tcf4 Interaction Assay (Fluorescence Polarization)

-

Recombinantly express and purify human β-catenin and a Tcf4-derived peptide labeled with a fluorescent probe (e.g., FITC).

-

In a 96-well black plate, add a constant concentration of the fluorescently labeled Tcf4 peptide and β-catenin.

-

Add varying concentrations of this compound to the wells.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

-

A decrease in fluorescence polarization indicates the displacement of the labeled Tcf4 peptide from β-catenin by this compound.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

Caption: Wnt/β-catenin signaling and the inhibitory action of this compound.

Experimental Workflow

Caption: Workflow for the synthesis and biological evaluation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Suppresses TNFR1/IKB Alpha/p65 Signaling and Induces Cell Death in Testicular Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Therapeutic Role of this compound in Hepatocellular Carcinoma May Involve Suppression of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

PNU-74654: A Technical Guide to the Inhibition of the β-catenin/Tcf4 Interaction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of PNU-74654, a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. This document details the mechanism of action, quantitative efficacy, and experimental methodologies related to this compound, serving as a valuable resource for researchers in oncology, developmental biology, and drug discovery.

Core Mechanism of Action

This compound functions as a competitive antagonist to the interaction between β-catenin and T-cell factor 4 (Tcf4).[1][2] In a healthy state, the Wnt signaling pathway is tightly regulated. However, in many cancers, aberrant activation of this pathway leads to the accumulation of β-catenin in the nucleus. Nuclear β-catenin then forms a complex with Tcf/LEF transcription factors, driving the expression of target genes involved in cell proliferation, survival, and differentiation.[3][4]

This compound directly binds to β-catenin in the same region as Tcf4, physically obstructing the formation of the pro-oncogenic β-catenin/Tcf4 complex.[3][4] This inhibition prevents the transcription of Wnt target genes, such as c-myc and cyclin D1, ultimately leading to decreased cancer cell proliferation and increased apoptosis.[2] The binding site for this compound on β-catenin is located around a "hot spot" defined by residues K435 and R469, fitting into two narrow pockets adjacent to this region.[1]

Quantitative Data Summary

The efficacy of this compound has been quantified in various in vitro studies. The following table summarizes the key quantitative metrics for the inhibitory action of this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 129.8 µM | NCI-H295 (adrenocortical carcinoma) | [1] |

| Kd | 450 nM | Cell-free (β-catenin binding) | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental investigation of this compound, the following diagrams have been generated using the DOT language.

Wnt/β-catenin Signaling Pathway and this compound Inhibition

Caption: Wnt signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Characterization

Caption: Workflow for characterizing this compound's inhibitory effects.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize this compound.

β-catenin/Tcf4 Interaction Assay (Fluorescence Polarization)

This protocol is a general representation for a fluorescence polarization (FP) assay to measure the inhibition of the β-catenin/Tcf4 interaction.

Objective: To determine the in vitro potency of this compound in disrupting the binding of β-catenin to a Tcf4-derived peptide.

Materials:

-

Recombinant human β-catenin protein

-

FITC-labeled Tcf4 peptide

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

This compound stock solution (in DMSO)

-

384-well black plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a dilution series of this compound in assay buffer.

-

In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add a constant concentration of FITC-labeled Tcf4 peptide to each well.

-

Initiate the binding reaction by adding a constant concentration of recombinant β-catenin to each well.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for FITC.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

TCF/LEF Luciferase Reporter Assay

This protocol outlines the steps to assess the inhibitory effect of this compound on Wnt-dependent transcription.

Objective: To functionally confirm that this compound inhibits the transcriptional activity of the β-catenin/Tcf4 complex in a cellular context.

Materials:

-

Cancer cell line with an active Wnt pathway (e.g., NCI-H295)

-

TCF/LEF luciferase reporter plasmid

-

Renilla luciferase control plasmid

-

Transfection reagent

-

This compound stock solution (in DMSO)

-

Cell culture medium and supplements

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Co-transfect the cancer cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

After 24 hours, treat the transfected cells with a dilution series of this compound or DMSO (vehicle control).

-

Incubate the cells for an additional 24-48 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Determine the inhibitory effect of this compound by comparing the normalized luciferase activity in treated cells to that in control cells.

Cell Viability (MTT) Assay

This protocol details the measurement of the cytotoxic effects of this compound on cancer cells.

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line (e.g., NCI-H295)

-

This compound stock solution (in DMSO)

-

Cell culture medium and supplements

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a dilution series of this compound or DMSO (vehicle control) for 24-96 hours.

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot for Nuclear β-catenin

This protocol describes the detection of changes in the subcellular localization of β-catenin following treatment with this compound.

Objective: To visually and quantitatively assess the reduction of nuclear β-catenin levels in response to this compound treatment.

Materials:

-

Cancer cell line (e.g., NCI-H295)

-

This compound stock solution (in DMSO)

-

Cell culture medium and supplements

-

Nuclear and cytoplasmic extraction kit

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-β-catenin, anti-lamin B1 as a nuclear marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat the cancer cells with this compound or DMSO (vehicle control) for a specified time.

-

Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.

-

Determine the protein concentration of the nuclear extracts.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies against β-catenin and a nuclear loading control (e.g., lamin B1).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of nuclear β-catenin in treated versus control cells.

Conclusion

This compound is a valuable tool for studying the Wnt/β-catenin signaling pathway and serves as a lead compound for the development of novel anticancer therapeutics. Its well-defined mechanism of action, characterized by the direct inhibition of the β-catenin/Tcf4 interaction, makes it a specific and potent inhibitor of this critical oncogenic pathway. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and application of this compound in preclinical research.

References

An In-depth Technical Guide to the Structural Basis of PNU-74654 Binding to β-Catenin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and molecular basis of the interaction between the small molecule inhibitor PNU-74654 and its target, β-catenin. The document details the binding affinity, the specific molecular interactions, the experimental protocols used for its discovery and characterization, and its functional consequences on the Wnt/β-catenin signaling pathway.

Introduction: Targeting the Wnt/β-Catenin Pathway

The Wingless-related integration site (Wnt)/β-catenin signaling pathway is a crucial regulator of cellular processes, including embryonic development, tissue homeostasis, and cell proliferation.[1] Dysregulation of this pathway, often leading to the stabilization and nuclear accumulation of the multifunctional protein β-catenin, is a hallmark of numerous cancers.[2][3] In the nucleus, β-catenin interacts with T-cell factor/lymphoid enhancer-binding factor (Tcf/Lef) transcription factors to drive the expression of oncogenes like c-myc and cyclin D1.[4]

This protein-protein interaction (PPI) between β-catenin and Tcf represents a challenging but highly attractive target for therapeutic intervention.[1][3] this compound is a small molecule inhibitor discovered through a combination of virtual and biophysical screening methods.[5][6] It functions by binding directly to β-catenin, thereby preventing its association with Tcf transcription factors and inhibiting downstream gene transcription.[4][5]

Quantitative Analysis of this compound and β-Catenin Interaction

The binding of this compound to β-catenin has been quantified using biophysical techniques, and its cellular activity has been assessed in cancer cell lines. The key quantitative parameters are summarized below.

| Parameter | Value | Method | Target | Cell Line (for IC50) | Reference |

| Dissociation Constant (Kd) | 450 nM | Isothermal Titration Calorimetry (ITC) | β-catenin Armadillo Repeat Domain (aa 134-671) | N/A | [1][2][3][7][8][9][10] |

| Half Maximal Inhibitory Concentration (IC50) | 129.8 µM | Cell-based Wnt/β-catenin pathway inhibition | Wnt/β-catenin Pathway | NCI-H295 | [7] |

Note: The Kd value represents the direct binding affinity between the compound and the purified protein, while the IC50 value reflects the concentration required to inhibit the pathway's activity by 50% in a cellular context, which is influenced by factors like cell permeability and off-target effects.

Structural Basis of Binding

The precise binding mode of this compound to β-catenin was elucidated through computational modeling and supported by biophysical data.[2][3]

Binding Site: this compound binds to a "hot spot" on the surface of β-catenin's armadillo repeat domain.[2][7] This site is centered around the key residues Lysine 435 (K435) and Arginine 469 (R469), which are critical for the interaction with Tcf transcription factors.[2][7] The binding site features two narrow pockets on either side of this hot spot, which accommodate the inhibitor.[7]

Molecular Interactions: Docking studies predict a specific orientation for this compound within the binding pocket:[2][3]

-

The methyl group on the furan ring of this compound is proposed to bind within a narrow cleft formed by residues K508 and E571.[3]

-

The hydrophobic phenoxybenzene moiety is predicted to interact with the polar K435 hotspot region.[3]

The significance of these interactions was confirmed by evaluating analogs of this compound; replacement of the furan's methyl group with a proton or the phenyl moiety with a piperidine ring resulted in a significant decrease in binding affinity.[2]

Signaling Pathway and Mechanism of Action

This compound acts as a competitive antagonist of the β-catenin/Tcf interaction. By occupying the Tcf binding site on β-catenin, it prevents the formation of the transcriptional complex required for Wnt target gene expression.

Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The identification and characterization of this compound involved a multi-step process combining computational and biophysical methods.

Discovery and Validation Workflow

The overall workflow followed a logical progression from computational screening to biophysical validation and finally to cellular characterization.

Caption: Experimental workflow for the discovery and validation of this compound.

Detailed Methodologies

A. Virtual Screening (In Silico Docking)

-

Objective: To identify potential small molecule binders from a large compound library by computationally modeling their interaction with the target protein.

-

Protocol:

-

Target Preparation: The crystal structure of the human β-catenin/Tcf3 complex was used as the target. The binding pocket around the key hotspot residues (K435, R469) was defined.

-

Compound Library: A library of approximately 17,700 drug-like compounds was prepared for docking.

-

Docking Simulation: Docking software was used to predict the binding pose and score the interaction of each compound within the defined β-catenin pocket.

-

Hit Selection: Compounds were ranked based on their docking scores and visual inspection of the predicted binding modes. The top 22 candidates, including the precursor to this compound, were selected for experimental validation.[1][2][3]

-

B. WaterLOGSY NMR Spectroscopy

-

Objective: To rapidly screen the selected compounds for direct binding to the β-catenin protein.

-

Principle: This NMR technique detects the transfer of saturation from bulk water to molecules that are transiently bound to a large protein. Only compounds that bind to the target protein will show a signal, making it an effective screening method.

-

Protocol:

-

Sample Preparation: A solution of the β-catenin armadillo repeat domain (aa 134-671) is prepared in a buffered aqueous solution (e.g., PBS in 90% H₂O/10% D₂O).

-

Compound Addition: Each of the 22 candidate compounds is added individually to the protein solution.

-

NMR Data Acquisition: A WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY) pulse sequence is applied. This involves selectively saturating the water resonance.

-

Data Analysis: Spectra are analyzed for the appearance of ligand signals with an opposite sign to those in a reference spectrum without protein, indicating that the ligand has bound to the protein and received magnetization transfer from the saturated bulk water. This compound was confirmed as a binder using this method.[1][3]

-

C. Isothermal Titration Calorimetry (ITC)

-

Objective: To precisely measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the this compound/β-catenin interaction.

-

Protocol:

-

Sample Preparation: Purified β-catenin protein is placed in the ITC sample cell. This compound is loaded into the injection syringe at a higher concentration. Both are in identical buffer solutions to minimize heats of dilution.

-

Titration: A series of small, precise injections of this compound are made into the protein solution in the cell at a constant temperature.

-

Heat Measurement: The instrument measures the minute heat changes (either released or absorbed) that occur upon each injection as the ligand binds to the protein.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to derive the Kd, enthalpy (ΔH), and stoichiometry (n). The Kd for this compound was determined to be 450 nM.[2][3]

-

D. TCF-Dependent Luciferase Reporter Assay

-

Objective: To functionally confirm that this compound inhibits the transcriptional activity of the β-catenin/Tcf complex in a cellular environment.

-

Protocol:

-

Cell Culture and Transfection: A suitable cell line (e.g., NCI-H295) is transiently transfected with a reporter plasmid containing Tcf binding sites upstream of a luciferase gene.

-

Compound Treatment: Cells are treated with varying concentrations of this compound.

-

Cell Lysis and Luciferase Measurement: After an incubation period, cells are lysed, and the luciferase substrate is added.

-

Data Analysis: The light produced by the luciferase reaction, which is proportional to the transcriptional activity of the Tcf/β-catenin complex, is measured using a luminometer. A dose-dependent decrease in luminescence confirms the inhibitory activity of the compound.[4][5]

-

Conclusion

This compound stands as a key example of a small molecule successfully designed to inhibit the challenging β-catenin/Tcf protein-protein interaction. Its discovery was enabled by a modern workflow combining in silico screening with rigorous biophysical validation. The structural basis of its interaction is centered on a critical hotspot on the β-catenin surface, where it competitively blocks the binding of Tcf transcription factors with a Kd of 450 nM.[2][7] This direct binding translates to the inhibition of Wnt pathway signaling in cancer cells, leading to decreased cell proliferation and increased apoptosis, validating the therapeutic potential of targeting this crucial oncogenic pathway.[7][11][12]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biophysical Survey of Small-Molecule β-Catenin Inhibitors: A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Suppresses TNFR1/IKB Alpha/p65 Signaling and Induces Cell Death in Testicular Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. rndsystems.com [rndsystems.com]

- 10. PNU 74654 | β-catenin | Tocris Bioscience [tocris.com]

- 11. selleckchem.com [selleckchem.com]

- 12. This compound Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PNU-74654 in Inhibiting Wnt Target Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. A key event in this pathway is the interaction between β-catenin and the T-cell factor/lymphoid enhancer-factor (TCF/LEF) family of transcription factors, which drives the expression of Wnt target genes. PNU-74654 is a small molecule inhibitor that disrupts this crucial protein-protein interaction, offering a targeted approach to downregulate Wnt signaling. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data and detailed experimental protocols for its characterization.

Introduction to this compound and the Wnt Signaling Pathway

The canonical Wnt signaling pathway is tightly regulated. In its "off" state, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its receptor complex, this destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin binds to TCF/LEF transcription factors, recruiting co-activators to initiate the transcription of target genes involved in cell proliferation, differentiation, and survival, such as CCND1 (Cyclin D1), MYC (c-Myc), and AXIN2.

This compound is a drug-like compound identified through virtual and biophysical screening that directly targets the interaction between β-catenin and TCF4.[1] By binding to β-catenin, this compound competitively inhibits the binding of TCF4, thereby preventing the formation of the transcriptional activation complex and suppressing the expression of Wnt target genes.[1][2]

Mechanism of Action of this compound

This compound physically binds to β-catenin in a well-defined "hot spot" that is critical for its interaction with TCF3 and TCF4.[3][4] This binding has been quantified with a dissociation constant (Kd) of 450 nM.[3][5][6][7][8] This direct binding sterically hinders the association of TCF4 with β-catenin, effectively blocking the transcriptional activation of Wnt target genes.[1][2]

References

- 1. GAPDH Monoclonal Antibody (258) (437000) [thermofisher.com]

- 2. Lamin B1 Monoclonal Antibody (L-5) (33-2000) [thermofisher.com]

- 3. TCF4 antibody (22337-1-AP) | Proteintech [ptglab.com]

- 4. Anti-beta Catenin antibody (ab2365) | Abcam [abcam.com]

- 5. Lamin B1 antibody (66095-1-Ig) | Proteintech [ptglab.com]

- 6. GAPDH antibody (10494-1-AP) | Proteintech [ptglab.com]

- 7. SimpleChIP® Human Axin2 Intron 1 Primers | Cell Signaling Technology [cellsignal.com]

- 8. bio-techne.com [bio-techne.com]

The Biological Activity of PNU-74654: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-74654 is a small molecule inhibitor that has garnered significant interest in oncological research due to its targeted activity against the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the early studies on the biological activity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Core Mechanism of Action

This compound functions as a competitive inhibitor of the interaction between β-catenin and T-cell factor 4 (Tcf4).[1][2] By binding to β-catenin, this compound physically obstructs the formation of the β-catenin/Tcf4 complex, a critical step in the canonical Wnt signaling cascade that leads to the transcription of target genes involved in cell proliferation, survival, and differentiation.[1][2]

Quantitative Biological Data

The following tables summarize the key quantitative data from early studies on this compound, providing a comparative overview of its binding affinity and inhibitory concentrations across various cancer cell lines.

Table 1: Binding Affinity and IC50 Values

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (KD) | 450 nM | Cell-free assay (β-catenin) | [3][4][5][6] |

| IC50 | 129.8 µM | NCI-H295 (Adrenocortical Carcinoma) | [6] |

| IC50 | 122 ± 0.4 µmol/L | MCF-7 (Breast Cancer) | [7][8] |

Table 2: Effects on Cell Viability

| Cell Line | Concentration(s) | Treatment Duration | % Decrease in Viability | Reference |

| NCI-H295 | 10 µM | 96 h | 22% | [9][10] |

| 50 µM | 96 h | 27% | [9][10] | |

| 100 µM | 96 h | 50% | [9][10] | |

| 200 µM | 96 h | 97% | [9][10] | |

| BxPC-3 (Pancreatic) | 50-250 µM | 24 h | Dose-dependent reduction | [11] |

| MiaPaCa-2 (Pancreatic) | 50-250 µM | 24 h | Dose-dependent reduction | [11] |

| NCCIT (Testicular) | 50-250 µM | 24 h | Dose-dependent reduction | [1] |

| NTERA2 (Testicular) | 50-250 µM | 24 h | Dose-dependent reduction | [1] |

| HepG2 (Hepatocellular) | 50-250 µM | 24 h | Dose-dependent reduction | [12][13] |

| Huh7 (Hepatocellular) | 50-250 µM | 24 h | Dose-dependent reduction | [12][13] |

Table 3: Effects on Apoptosis

| Cell Line | Concentration(s) | Treatment Duration | Observations | Reference |

| NCI-H295 | 10, 50, 100 µM | 48 h | Increased early and late apoptosis | [9] |

| NCCIT | 50 µM | 48 h | 10.92% apoptotic cells (vs. 4.91% control) | [1] |

| 200 µM | 48 h | 50.13% apoptotic cells (vs. 4.91% control) | [1] | |

| NTERA2 | 50 µM | 48 h | 56.47% apoptotic cells (vs. 7.14% control) | [1] |

| 200 µM | 48 h | 77.87% apoptotic cells (vs. 7.14% control) | [1] | |

| HepG2 | 150 µM | 72 h | 8.2% apoptotic cells (vs. 0.3% control) | [13] |

| Huh7 | 150 µM | 72 h | 8.9% apoptotic cells (vs. 0.6% control) | [13] |

| BxPC-3 | 50, 150 µM | Not specified | No significant change in apoptosis | [14] |

| MiaPaCa-2 | 50, 150 µM | Not specified | No significant change in apoptosis | [14] |

Table 4: Effects on Cell Cycle

| Cell Line | Concentration(s) | Treatment Duration | Effect | Reference |

| BxPC-3 | 50, 150 µM | 24 h | G1 phase arrest | [11][15] |

| MiaPaCa-2 | 150 µM | 24 h | G1 phase arrest | [11][15] |

| NCCIT | 50, 200 µM | 24 h | Increased sub-G1 population | [1] |

| NTERA2 | 200 µM | 24 h | Increased sub-G1 population | [1] |

| HepG2 | 150 µM | 72 h | Increased sub-G1 population | [13] |

| Huh7 | 150 µM | 72 h | Increased sub-G1 population | [13] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the early studies of this compound are provided below.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to attach overnight.[11]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 50, 100, 150, 200, 250 µM) and incubate for a specified period (e.g., 24 hours).[11] this compound is typically dissolved in dimethyl sulfoxide (DMSO).[11]

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[11][16][17][18]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., 100 µL DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[11][19]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane, an early marker of apoptosis.

-

Cell Treatment: Culture cells and treat them with the desired concentrations of this compound for the specified duration.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.[11][20][21]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[20][21]

-

Analysis: Analyze the stained cells by flow cytometry.[11] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the fluorescent intercalating agent propidium iodide (PI) to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.[7][22][23][24] Incubate at -20°C for at least 2 hours.[7][24]

-

Washing: Wash the fixed cells with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and ensure that PI only binds to DNA.[7][23]

-

PI Staining: Add PI staining solution to the cells.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12][22]

Wound Healing (Scratch) Assay

This assay assesses collective cell migration in vitro.

-

Cell Seeding: Grow cells to a confluent monolayer in a culture plate.[3][25][26][27]

-

Creating the "Wound": Create a scratch or gap in the monolayer using a sterile pipette tip or a specialized tool.[3][25]

-

Washing: Gently wash the cells with PBS to remove detached cells and debris.[3]

-

Treatment and Imaging: Add fresh culture medium, with or without this compound, and capture images of the scratch at time zero.[3]

-

Monitoring: Place the plate in an incubator and capture images at regular intervals (e.g., every 24 hours) to monitor the closure of the gap.[11]

-

Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration.[11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the workflows of the experimental protocols described above.

References

- 1. mdpi.com [mdpi.com]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. clyte.tech [clyte.tech]

- 4. caymanchem.com [caymanchem.com]

- 5. rndsystems.com [rndsystems.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. vet.cornell.edu [vet.cornell.edu]

- 8. researchgate.net [researchgate.net]

- 9. oncotarget.com [oncotarget.com]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Flow cytometry with PI staining | Abcam [abcam.com]

- 13. The Therapeutic Role of this compound in Hepatocellular Carcinoma May Involve Suppression of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchhub.com [researchhub.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. cyrusbio.com.tw [cyrusbio.com.tw]

- 20. kumc.edu [kumc.edu]

- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 22. ucl.ac.uk [ucl.ac.uk]

- 23. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 24. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 25. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Wound-Healing Assay | Springer Nature Experiments [experiments.springernature.com]

- 27. bitesizebio.com [bitesizebio.com]

The Discovery of PNU-74654: An In-Silico Screening Approach to Inhibit Wnt/β-Catenin Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery of PNU-74654, a small molecule inhibitor of the Wnt/β-catenin signaling pathway. The focus is on the pivotal role of in silico screening in identifying this compound, followed by biophysical and cell-based assays for its validation. This document provides a comprehensive overview of the methodologies employed, quantitative data, and the underlying biological pathways.

Introduction: Targeting the Wnt/β-Catenin Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis.[1] Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. A key event in this pathway is the interaction between β-catenin and the T-cell factor/lymphoid enhancer-factor (TCF/LEF) family of transcription factors. This interaction leads to the transcription of oncogenes such as c-myc and cyclin D1.[2] this compound was identified as an inhibitor of this critical protein-protein interaction (PPI).[2]

The In Silico Discovery of this compound

The identification of this compound originated from a virtual screening campaign designed to find small molecules that could disrupt the β-catenin/TCF4 interaction.[2] This approach is particularly valuable for targeting PPIs, which often feature large and shallow binding surfaces that are challenging for traditional high-throughput screening.

Computational Methodology

The virtual screening process employed the QXP docking program to screen a subset of the Pharmacia corporate compound library.[2] The screening targeted a specific "hot spot" on the surface of β-catenin known to be critical for the interaction with TCF4.

Target Structure: The virtual screen utilized the three-dimensional crystal structure of β-catenin. The targeted binding site was a well-defined hot spot centered around the key amino acid residues Lysine 435 (K435) and Arginine 469 (R469).[2] These residues form a positively charged groove on the β-catenin surface that is essential for binding to TCF4.

Compound Library: A collection of 17,700 compounds from the Pharmacia corporate library was selected for the in silico screening.[2]

Docking Program and Scoring: The QXP program was used to dock the compounds into the identified hot spot on β-catenin. The selection of potential hits was based on a combination of scoring functions, including association energy, contact energy, intramolecular ligand strain, and van der Waals repulsion, followed by visual inspection of the docked poses.[2] From this initial screen, 22 of the best-scoring compounds were selected for further biophysical validation.[2]

Experimental Workflow for this compound Discovery

The discovery of this compound followed a multi-step workflow that integrated computational and experimental techniques.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the discovery and validation of this compound.

In Silico Screening: QXP Docking (Exemplary Protocol)

While the exact parameters from the original study are not publicly available, a representative protocol for docking small molecules to a protein target using a program like QXP would involve the following steps:

-

Protein Preparation:

-

Obtain the 3D structure of β-catenin (a relevant PDB ID would be selected, e.g., 1JDH).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Define the binding site by specifying a grid box encompassing the K435 and R469 residues.

-

-

Ligand Preparation:

-

Prepare a 3D structure library of the compounds to be screened.

-

Assign appropriate atom types and charges to the ligands.

-

-

Docking Simulation:

-

Utilize a Monte Carlo or genetic algorithm-based search to explore the conformational space of each ligand within the defined binding site.

-

Score the generated poses using a predefined scoring function that evaluates factors like intermolecular interactions and ligand strain.

-

-

Hit Selection:

-

Rank the compounds based on their docking scores.

-

Visually inspect the top-ranked poses to assess the quality of the binding mode and interactions with key residues.

-

Biophysical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy - WaterLOGSY: This technique is used to detect weak binding interactions between a small molecule and a protein.

-

Sample Preparation: Prepare two samples: one containing the compound of interest in a buffered solution (e.g., phosphate-buffered saline in 90% H₂O/10% D₂O) and another identical sample containing the target protein (β-catenin) at a low micromolar concentration.

-

NMR Data Acquisition: Acquire a 1D ¹H NMR spectrum with water suppression for both samples using a WaterLOGSY pulse sequence. This experiment selectively excites the water resonance and observes the transfer of magnetization to molecules that interact with the bulk water, either directly or through the protein.

-

Data Analysis: Compounds that bind to the protein will show a change in the sign or intensity of their NMR signals in the presence of the protein compared to the sample without the protein.

Isothermal Titration Calorimetry (ITC): ITC is a quantitative technique used to determine the thermodynamic parameters of binding, including the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n).

-

Sample Preparation: Prepare a solution of β-catenin in a suitable buffer and a solution of this compound in the same buffer.

-

ITC Experiment: Fill the ITC sample cell with the β-catenin solution and the injection syringe with the this compound solution. A series of small injections of the ligand are made into the protein solution, and the heat released or absorbed during the binding event is measured.

-

Data Analysis: The resulting data is fitted to a binding model to determine the KD, ΔH, and n of the interaction.

Biological Validation

TCF/LEF Luciferase Reporter Assay: This cell-based assay is used to measure the activity of the Wnt/β-catenin signaling pathway.

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect the cells with a reporter plasmid containing the firefly luciferase gene under the control of TCF/LEF response elements. A constitutively expressed Renilla luciferase plasmid is often co-transfected as an internal control.

-

Compound Treatment: Treat the transfected cells with varying concentrations of this compound.

-

Wnt Pathway Activation: Stimulate the Wnt pathway, for example, by treating the cells with Wnt3a conditioned media or a GSK3β inhibitor like LiCl.

-

Luciferase Activity Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. A decrease in luciferase activity in the presence of this compound indicates inhibition of the Wnt/β-catenin pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Binding Affinity of this compound

| Parameter | Value | Method | Target | Reference |

| KD | 450 nM | ITC | β-catenin | [2] |

Table 2: In Vitro Efficacy of this compound

| Cell Line | IC50 (µM) | Assay | Cancer Type | Reference |

| NCI-H295 | 129.8 | Cell Viability | Adrenocortical Carcinoma | [3] |

| Breast Cancer Cells | 122 ± 0.4 | Cell Growth | Breast Cancer | [4] |

| Pancreatic Cancer Cells (BxPC-3, MiaPaCa-2) | Dose-dependent reduction in viability | MTT Assay | Pancreatic Cancer | [3] |

| Testicular Cancer Cells (NCCIT, NTERA2) | Dose-dependent decrease in viability | MTT Assay | Testicular Cancer | [5] |

Wnt/β-Catenin Signaling Pathway and this compound's Mechanism of Action

This compound acts by directly binding to β-catenin and preventing its interaction with TCF4, thereby inhibiting the transcription of Wnt target genes.

Conclusion

The discovery of this compound is a compelling example of how in silico screening, when coupled with rigorous biophysical and biological validation, can be a powerful strategy for identifying inhibitors of challenging targets like protein-protein interactions. This technical guide provides a framework for understanding the methodologies and data that underpinned the identification of this important Wnt/β-catenin pathway inhibitor, offering valuable insights for researchers in the field of drug discovery and development.

References

A Technical Guide to PNU-74654: A Potent Inhibitor of the β-Catenin/TCF Interaction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[3][4] A key event in this pathway is the interaction between nuclear β-catenin and T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, which drives the expression of oncogenes like c-myc and cyclin D1.[2][5][6] PNU-74654 is a small molecule inhibitor designed to specifically disrupt this protein-protein interaction.[7][8][9] Discovered through virtual screening, this compound acts as a Wnt/β-catenin antagonist by competing with TCF4 for its binding site on β-catenin.[5][8] This guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its function.

The Wnt/β-Catenin Signaling Pathway and the Role of TCF/LEF

The canonical Wnt signaling pathway is tightly regulated. In its "off" state, a destruction complex comprising Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates cytoplasmic β-catenin, targeting it for ubiquitination and proteasomal degradation.[8][9] Upon binding of a Wnt ligand to its Frizzled (Fzd) receptor and LRP5/6 co-receptor, the destruction complex is inhibited.[8][9] This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation into the nucleus.[2][8] In the nucleus, β-catenin binds to a member of the TCF/LEF family of transcription factors, displacing co-repressors and recruiting co-activators to initiate the transcription of Wnt target genes.[2][8][10] This final step is the primary point of intervention for molecules like this compound.

Mechanism of Action of this compound

This compound functions as a direct antagonist of the β-catenin/TCF4 interaction. It was identified through in-silico screening and validated by biophysical methods to interfere with this critical protein-protein interface.[8][9] The molecule physically binds to β-catenin in the same region as TCF4, competitively inhibiting the formation of the transcriptionally active complex.[5][8] The binding surface for TCF4 on β-catenin features a "hot spot" around residues K435 and R469, and the binding of this compound is understood to involve pockets adjacent to this site.[11] By preventing TCF/LEF from associating with β-catenin, this compound effectively blocks the transcription of downstream oncogenes, leading to anti-proliferative and pro-apoptotic effects in cancer cells with activated Wnt signaling.[5][8]

References

- 1. This compound Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound enhances the antiproliferative effects of 5-FU in breast cancer and antagonizes thrombin-induced cell growth via the Wnt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Suppresses TNFR1/IKB Alpha/p65 Signaling and Induces Cell Death in Testicular Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. oncotarget.com [oncotarget.com]

- 9. researchgate.net [researchgate.net]

- 10. TCF/LEF dependent and independent transcriptional regulation of Wnt/β‐catenin target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

Methodological & Application

PNU-74654: In Vitro Assay Protocols for Cancer Cell Lines

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-74654 is a small molecule inhibitor that targets the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in various cancers. It functions by disrupting the interaction between β-catenin and T-cell factor 4 (Tcf4), a key step in the activation of Wnt target genes that promote cancer cell proliferation, survival, and migration.[1][2] In vitro studies have demonstrated the anti-cancer efficacy of this compound in a range of cancer cell lines, including pancreatic, hepatocellular, testicular, and adrenocortical cancers, by inducing cell cycle arrest, promoting apoptosis, and inhibiting cell migration.[1][3][4] This document provides detailed protocols for in vitro assays to evaluate the efficacy of this compound in cancer cell lines.

Mechanism of Action

This compound specifically binds to β-catenin, preventing its association with the TCF4 transcription factor.[2][3] This inhibition leads to the downregulation of Wnt target genes such as c-myc and cyclin D1, which are essential for cell cycle progression.[3][5] Consequently, treatment with this compound can lead to G1 cell cycle arrest and a reduction in cancer cell proliferation.[1] Furthermore, by suppressing the expression of anti-apoptotic proteins like survivin and Bcl-xL, this compound can induce apoptosis in cancer cells.[1][4] The compound has also been shown to modulate the epithelial-mesenchymal transition (EMT) by increasing the expression of E-cadherin and decreasing N-cadherin, thereby inhibiting cancer cell migration and invasion.[1][5]

Key Experimental Protocols

This section details the methodologies for key in vitro experiments to assess the anti-cancer effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., BxPC-3, MiaPaCa-2, HepG2, Huh7, NCCIT, NTERA2)

-

Complete cell culture medium (specific to the cell line)

-

This compound (soluble in DMSO or ethanol)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 1 x 10^4 cells per well and incubate overnight to allow for cell attachment.[3]

-

Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 0, 10, 50, 100, 150, 200, and 250 µM.[1][3]

-

Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest this compound concentration).

-

Incubate the plates for 24 to 96 hours, depending on the cell line and experimental design.[1][2]

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ice-cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 50, 200 µM) for 24 hours.[3]

-

Harvest the cells by trypsinization and collect both the supernatant and adherent cells.

-

Wash the cells with PBS and fix them in 70% ice-cold ethanol overnight at -20°C.[3]

-

After fixation, wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate the cells in the dark for 30 minutes at 37°C.[3]

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour of staining.

Western Blot Analysis

This protocol is for examining the effect of this compound on the expression of proteins involved in the Wnt/β-catenin and other related signaling pathways.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against β-catenin, Cyclin D1, c-Myc, E-cadherin, N-cadherin, p-IκBα, IκBα, p65, Bcl-xL, Survivin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time and concentration.

-

Lyse the cells in RIPA buffer and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay | Reference |

| NCI-H295 | Adrenocortical Carcinoma | 129.8 | 96 | Cell Proliferation | [6] |

| Pancreatic Cancer Cells | Pancreatic Cancer | 122 ± 0.4 | 24 | MTT | [7] |

Table 2: Effects of this compound on Cell Cycle Distribution and Apoptosis

| Cell Line | Treatment (µM) | % Cells in G1 Phase | % Cells in Sub-G1 (Apoptosis) | Reference |

| BxPC-3 | Control | - | - | [1] |

| BxPC-3 | This compound (various) | Increased | Increased | [1] |

| MiaPaCa-2 | Control | - | - | [1] |

| MiaPaCa-2 | This compound (various) | Increased | Increased | [1] |

| NCCIT | 200 | - | Significantly Increased | [3] |

| NTERA2 | 200 | - | Significantly Increased | [3] |

| HepG2 | This compound (various) | - | Increased | [4] |

| Huh7 | This compound (various) | - | Increased | [4] |

Table 3: Effect of this compound on Protein Expression

| Protein | Effect of this compound | Cancer Type | Reference |

| β-catenin (nuclear) | Decreased | Adrenocortical, Pancreatic | [1][2] |

| Cyclin D1 | Decreased | Pancreatic, Colorectal | [1][5] |

| Survivin | Decreased | Pancreatic, Hepatocellular | [1][4] |

| Cyclin E | Decreased | Pancreatic | [1] |

| CDK2 | Decreased | Pancreatic | [1] |

| p27 | Increased | Pancreatic | [1] |

| E-cadherin | Increased | Pancreatic, Colorectal | [1][5] |

| N-cadherin | Decreased | Pancreatic | [1] |

| ZEB1 | Decreased | Pancreatic | [1] |

| HIF-1α | Decreased | Pancreatic | [1] |

| TNFR1 | Decreased | Testicular | [3] |

| IKB alpha | Decreased | Testicular | [3] |

| p65 | Decreased | Testicular | [3] |

| Bcl-xL | Decreased | Hepatocellular | [4] |

Visualizations

References

- 1. This compound Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. mdpi.com [mdpi.com]

- 4. The Therapeutic Role of this compound in Hepatocellular Carcinoma May Involve Suppression of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

PNU-74654: Application Notes and Protocols for Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-74654 is a small molecule inhibitor that disrupts the interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors. This interference effectively antagonizes the canonical Wnt signaling pathway, a critical pathway implicated in the proliferation and survival of various cancer cells. In preclinical research, this compound has demonstrated anti-tumor activity in several cancer types, making it a valuable tool for in vivo studies using mouse models. These application notes provide a summary of its use in mouse models, including dosage, administration, and relevant experimental protocols.

Mechanism of Action: Wnt/β-catenin Signaling Pathway

This compound exerts its effects by targeting a key protein-protein interaction in the Wnt/β-catenin signaling cascade. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and subsequent proteasomal degradation. Upon Wnt signaling activation, this destruction complex is inhibited, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. There, it binds to TCF/LEF transcription factors, driving the expression of target genes involved in cell proliferation, differentiation, and survival. This compound competitively binds to β-catenin, preventing its association with TCF and thereby inhibiting the transcription of Wnt target genes.

Dosage and Administration in Mouse Models

The administration of this compound in mouse models has been primarily documented in the context of cancer xenograft studies. The dosage and route of administration can vary depending on the cancer type and the specific experimental design.

| Mouse Model | Dosage | Administration Route | Vehicle | Frequency | Study Outcome |

| Acute Myeloid Leukemia (AML) Xenograft | 0.5 mg/kg | Intraperitoneal (i.p.) | Dimethyl sulfoxide (DMSO) | Daily for 2 days in combination with Ara-C | Reduced leukemic burden in bone marrow and improved mean survival when combined with Ara-C. |

| Breast Cancer Xenograft | Not Specified in Abstract | Not Specified in Abstract | Not Specified in Abstract | Not Specified in Abstract | Inhibited tumor growth, with a more pronounced effect when combined with 5-FU.[1][2] |

| Colorectal Cancer Xenograft | Not Specified in Abstract | Not Specified in Abstract | Not Specified in Abstract | Not Specified in Abstract | Inhibited tumor growth, particularly in combination with 5-FU.[3][4] |

| General Cancer Models | 0.5 - 30 mg/kg | Not Specified | Not Specified | Not Specified | General dosage range used in various mouse models. |

Note: The specific dosages for the breast and colorectal cancer studies were not available in the reviewed abstracts. Researchers should refer to the full-text publications for detailed experimental parameters.

Experimental Protocols

Below are generalized protocols for the preparation and administration of this compound in mouse models based on available information.

Preparation of this compound for In Vivo Administration

This compound is sparingly soluble in aqueous solutions and requires a specific vehicle for in vivo delivery.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL, a 25 mg/mL stock in DMSO can be prepared.

-

In a sterile microcentrifuge tube, add the required volume of the this compound stock solution.

-

Add the co-solvents in the following order, vortexing thoroughly after each addition:

-

40% PEG300

-

5% Tween-80

-

-

Finally, add 45% saline to the mixture to reach the final desired concentration and volume.

-

Ensure the final solution is clear. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.

-

It is recommended to prepare the working solution fresh on the day of administration.

Administration of this compound in a Xenograft Mouse Model

This protocol outlines the general steps for establishing a xenograft model and administering this compound.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or nude mice)

-

Cancer cell line of interest

-

Prepared this compound formulation

-

Control vehicle solution

-

Syringes and needles appropriate for the chosen administration route

-

Calipers for tumor measurement

Protocol:

-

Cell Implantation:

-

Culture the desired cancer cells under appropriate conditions.

-

Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

-

Implant the cells into the appropriate site in the mice (e.g., subcutaneously in the flank).

-

-

Tumor Growth and Grouping:

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

-

Treatment Administration:

-

Administer the prepared this compound formulation to the treatment group via the chosen route (e.g., intraperitoneal injection).

-

Administer the vehicle solution to the control group.

-

Follow the predetermined dosing schedule (e.g., daily for a specified number of days).

-

-

Monitoring and Endpoint:

-

Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

-

Monitor the body weight and overall health of the mice.

-

The study may be concluded when tumors in the control group reach a predetermined size or after a set duration.

-

-

Data Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumor weight and volume can be compared between the treatment and control groups.

-

Further analysis, such as histology, immunohistochemistry, or Western blotting, can be performed on the tumor tissue to assess the effects of this compound on relevant biomarkers.

-

Conclusion

This compound is a valuable tool for investigating the role of the Wnt/β-catenin pathway in cancer progression in vivo. The provided data and protocols offer a foundation for designing and conducting experiments using this compound in mouse models. It is crucial for researchers to consult the full-text of relevant literature to obtain specific, model-dependent parameters to ensure the success and reproducibility of their studies.

References

Application Notes and Protocols: Preparation and Handling of PNU-74654 Stock Solution with DMSO

Introduction

PNU-74654 is a small molecule inhibitor that plays a crucial role in cell signaling research, particularly in the study of the Wnt/β-catenin pathway. It functions by binding directly to β-catenin, thereby disrupting its interaction with the T cell factor 4 (Tcf4) transcription factor.[1][2][3][4] This inhibition prevents the transcription of Wnt target genes, leading to effects such as decreased cell proliferation, induction of apoptosis, and cell cycle arrest.[3][5] Accurate and consistent experimental results hinge on the proper preparation, storage, and handling of this compound stock solutions. This document provides a detailed protocol for preparing this compound stock solutions using Dimethyl Sulfoxide (DMSO) and offers guidelines for its application in cell-based assays.

This compound Compound Profile

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value |

| IUPAC Name | 2-Phenoxybenzoic acid-[(5-methyl-2-furanyl)methylene]hydrazide[3][6] |

| Molecular Formula | C₁₉H₁₆N₂O₃[1][2][4] |

| Molecular Weight | 320.34 g/mol [1][2][3][6] |

| CAS Number | 113906-27-7[1][2][4][6] |

| Appearance | Crystalline solid[4] |

| Purity | ≥98%[2][4][6] |

| Mechanism of Action | Inhibits the interaction between β-catenin and Tcf4 (Kᴅ = 450 nM)[1][2][4][6] |

Solubility and Storage Guidelines

Proper storage is critical to maintain the stability and efficacy of this compound. It is highly recommended to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce solubility.[1]